molecular formula C28H24N2O4 B3651227 {N}-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BIPHENYL-4-CARBOXAMIDE

{N}-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BIPHENYL-4-CARBOXAMIDE

Cat. No.: B3651227
M. Wt: 452.5 g/mol
InChI Key: HFQXPANLPIEKNK-UHFFFAOYSA-N
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Description

{N}-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BIPHENYL-4-CARBOXAMIDE is a complex organic compound with the molecular formula C28H24N2O4. This compound is known for its unique structural properties, which include a benzoylamino group and two methoxy groups attached to a biphenyl backbone. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BIPHENYL-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:

    Formation of the Benzoylamino Intermediate: The reaction begins with the benzoylation of an amine group on a suitable aromatic compound. This step often requires the use of benzoyl chloride and a base such as pyridine or triethylamine.

    Coupling Reaction: The final step involves coupling the benzoylamino intermediate with a biphenyl carboxylic acid derivative. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzoylamino group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

{N}-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BIPHENYL-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of {N}-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BIPHENYL-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The biphenyl backbone provides structural rigidity, allowing for precise interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide
  • N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-1,3-benzodioxole-5-carboxamide
  • N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-2-phenyl-4-quinolinecarboxamide

Uniqueness

{N}-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BIPHENYL-4-CARBOXAMIDE stands out due to its specific substitution pattern on the biphenyl backbone, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c1-33-25-18-24(26(34-2)17-23(25)29-27(31)21-11-7-4-8-12-21)30-28(32)22-15-13-20(14-16-22)19-9-5-3-6-10-19/h3-18H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQXPANLPIEKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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